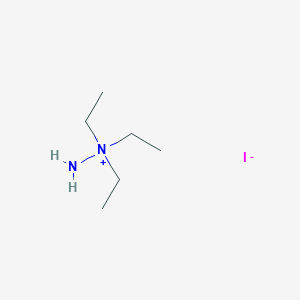
1,1,1-Triethylhydrazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Triethylhydrazin-1-ium iodide is a chemical compound known for its unique structure and properties It is an organic salt composed of a triethylhydrazinium cation and an iodide anion
Méthodes De Préparation
The synthesis of 1,1,1-Triethylhydrazin-1-ium iodide typically involves the reaction of triethylhydrazine with an iodinating agent. One common method is to react triethylhydrazine with iodine or hydroiodic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or acetonitrile to ensure the stability of the reactants and products. The reaction mixture is then purified through recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
1,1,1-Triethylhydrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as halides, cyanides, or thiolates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium cyanide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1-Triethylhydrazin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,1-Triethylhydrazin-1-ium iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The triethylhydrazinium cation can donate electrons to form bonds with electrophilic centers, while the iodide anion can participate in nucleophilic substitution reactions. The specific molecular targets and pathways depend on the nature of the reaction and the reactants involved.
Comparaison Avec Des Composés Similaires
1,1,1-Triethylhydrazin-1-ium iodide can be compared with similar compounds such as:
1,1,1-Trimethylhydrazinium iodide: Similar in structure but with methyl groups instead of ethyl groups. It is also used in nucleophilic substitution reactions.
1,1,1-Tripropylhydrazinium iodide: Contains propyl groups and exhibits similar reactivity but with different steric and electronic effects.
1,1,1-Triethylhydrazinium chloride: Similar cation but with a chloride anion, leading to different solubility and reactivity properties.
The uniqueness of this compound lies in its specific reactivity and the balance between steric and electronic effects provided by the ethyl groups.
Propriétés
Numéro CAS |
116606-87-2 |
|---|---|
Formule moléculaire |
C6H17IN2 |
Poids moléculaire |
244.12 g/mol |
Nom IUPAC |
amino(triethyl)azanium;iodide |
InChI |
InChI=1S/C6H17N2.HI/c1-4-8(7,5-2)6-3;/h4-7H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GNLIUCVCYKVSGV-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



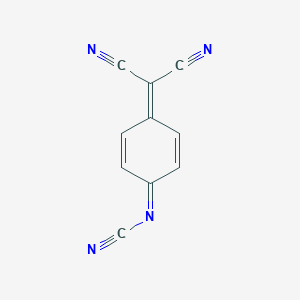
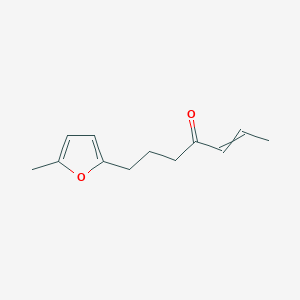
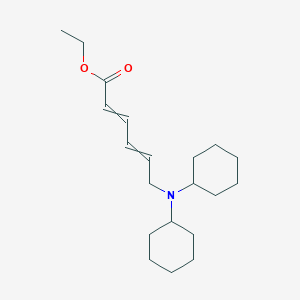
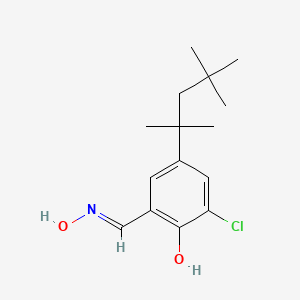
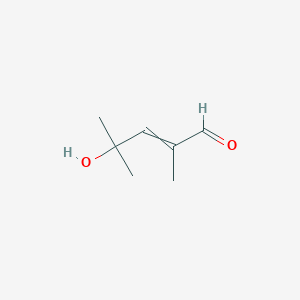
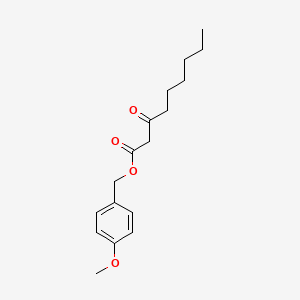
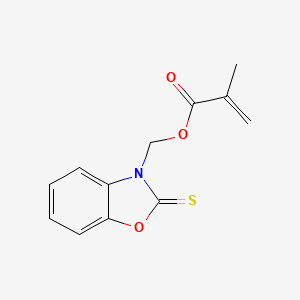
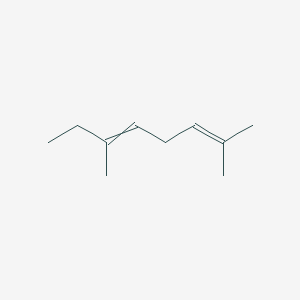


![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)


